molecular formula C10H13ClN2O4 B3021730 (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 331763-77-0

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No. B3021730
CAS RN: 331763-77-0
M. Wt: 260.67 g/mol
InChI Key: WPIIXVVGUXXORP-QRPNPIFTSA-N
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Description

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” is a chemical compound. It is a derivative of 4-(4-Nitrophenyl)butyric acid . The molecular formula of 4-(4-Nitrophenyl)butyric acid is C10H11NO4 . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation method of 4-nitrophenethylamine hydrochloride involves adding a compound into concentrated nitric acid and mixed acid of concentrated sulfuric acid at 0°C, stirring the reaction liquid until the compound completely reacts, and then raising the temperature to room temperature . Another efficient and economic one-pot process for the preparation of highly pure solifenacin succinate, an antimuscarinic agent, has been reported .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)butyric acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reaction

This compound can be used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It is successful due to its exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Substrate for Esterase and Lipase Enzymes

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” can be used as a substrate for esterase and lipase enzymes . The hydrolysis of this compound by these enzymes releases the chromophore, 4-nitrophenolate, which can be spectrophotometrically analysed at 415 nm .

Substrate for Trypsin

This compound can also be used as a substrate for trypsin in active site titration experiments .

Pre-treatment of Mosquito Eggs

It has been used for pre-treating mosquito eggs in the interplasmid transposition assay .

Component of Isotonic Buffer

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” can be used as a component of isotonic buffer to moisten filter paper for mosquito embryo collection .

Substrate for Mycobacterial Phospholipase A and Cutinase Activity

This compound can be used as a substrate for mycobacterial phospholipase A and mycobacterial cutinase activity .

Substrate to Determine the Effect of Buffers and Solvents on Human Carboxylesterase

It can be used as a substrate to determine the effect of buffers and solvents on human carboxylesterase .

Safety and Hazards

The safety data sheet for a related compound, 2,4-Dinitrophenylhydrazine, indicates that it is hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Another related compound, 4-Nitrophenyl chloroformate, is also hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375838
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

CAS RN

270062-87-8
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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